

Application Notes: Utilizing 2-Furoyl-LIGRLO-amide TFA to Elucidate Mast Cell Degranulation

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Compound of Interest

Compound Name: 2-Furoyl-LIGRLO-amide TFA

Cat. No.: B15571939

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Introduction

2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and immune responses.[1][2] Mast cells, key effector cells in allergic and inflammatory reactions, express PAR2 on their surface.[1] Activation of PAR2 on mast cells triggers a signaling cascade that leads to degranulation and the release of a plethora of inflammatory mediators, such as histamine and β -hexosaminidase.[2] This makes **2-Furoyl-LIGRLO-amide TFA** an invaluable tool for studying the role of PAR2 in mast cell biology and for the screening and development of novel therapeutics targeting mast cell-mediated diseases.

These application notes provide detailed protocols for utilizing **2-Furoyl-LIGRLO-amide TFA** to induce and quantify mast cell degranulation, along with an overview of the underlying signaling pathways.

Data Presentation

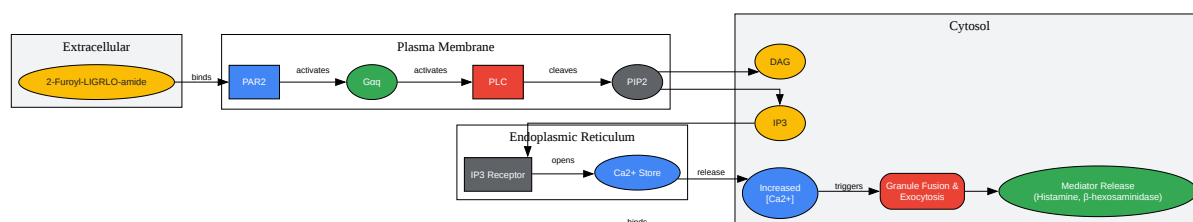
While specific EC50 values for **2-Furoyl-LIGRLO-amide TFA**-induced mast cell degranulation are not readily available in the public domain, its high potency relative to other PAR2 agonists is well-documented.[3][4] The following table summarizes the comparative potency for inducing intracellular calcium mobilization, a key event preceding degranulation.

Compound	Cell Type	Assay	Potency Comparison	Reference
2-Furoyl-LIGRLO-amide	Human and Rat PAR2-expressing cells	Intracellular Calcium Increase	10 to 25 times more potent than SLIGRL-NH2	[3][4]
2-Furoyl-LIGRLO-amide	Tissues (arterial vasodilation)	Bioassay of tissue PAR2 activity	10 to 300 times more potent than SLIGRL-NH2	[3][4]

Signaling Pathways and Experimental Workflows

PAR2 Signaling Pathway in Mast Cell Degranulation

Activation of PAR2 by **2-Furoyl-LIGRLO-amide TFA** on the mast cell surface initiates a well-defined signaling cascade. As a G-protein coupled receptor, PAR2 couples to Gαq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration is a critical trigger for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators, a process known as degranulation.

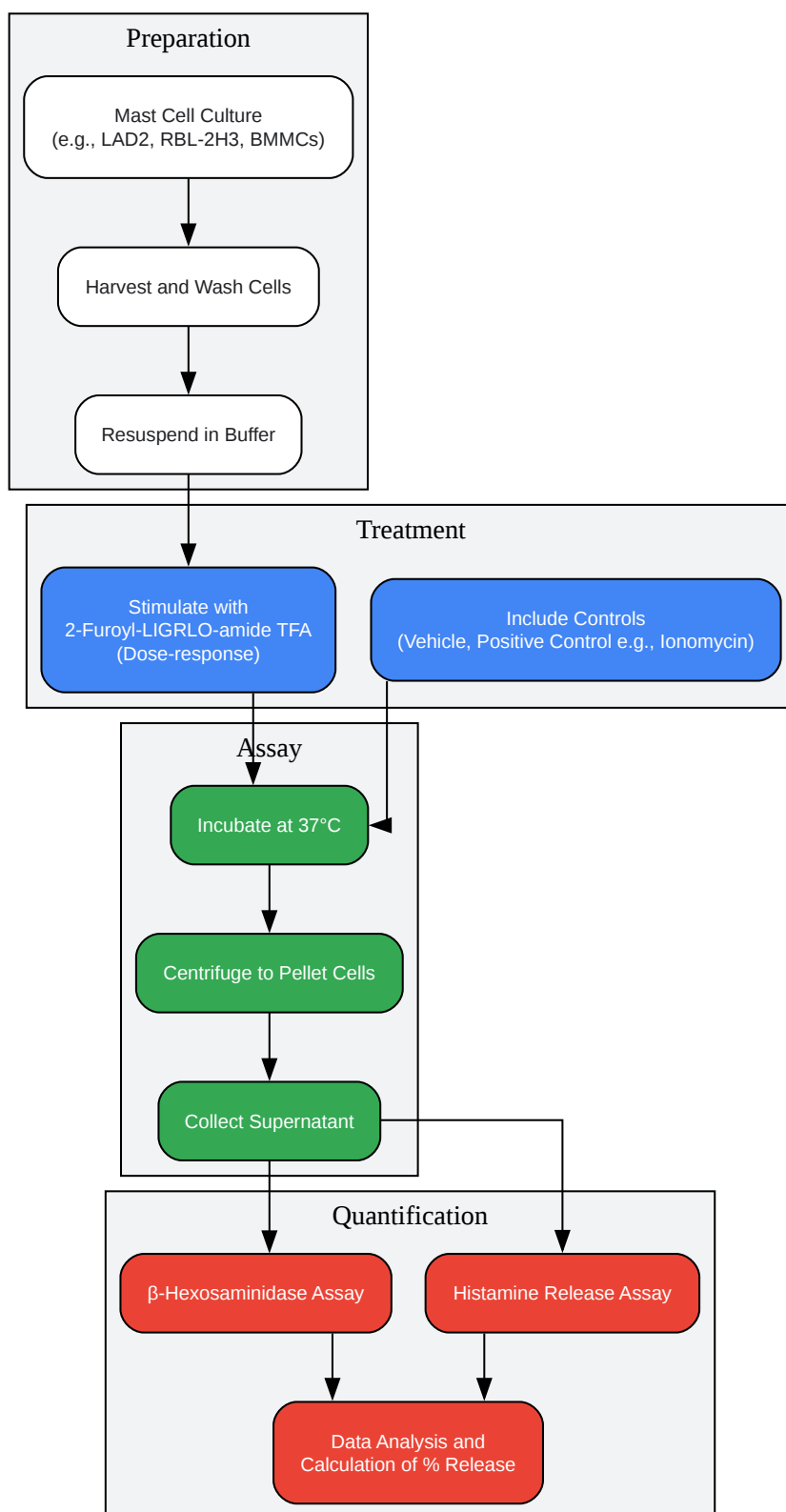


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Caption: PAR2 signaling cascade in mast cells.

Experimental Workflow for Mast Cell Degranulation Assays

A typical workflow for studying mast cell degranulation induced by **2-Furoyl-LIGRLO-amide TFA** involves several key steps, from mast cell culture to the final quantification of released mediators.



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